N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H21ClN4O3S2 and its molecular weight is 489.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have been characterized and analyzed for their antioxidant activity, demonstrating significant results in vitro. This indicates potential applications in developing antioxidant agents or materials with specific chemical properties for medical or industrial use (Chkirate et al., 2019).
Synthesis and Characterization of Derivatives
Another study focused on the synthesis and spectroscopic characterization of specific pyrazole-thiazole derivatives. The synthesized compound was analyzed using various spectroscopic techniques, suggesting potential applications in the synthesis of novel compounds with desired physical or chemical properties (Salian et al., 2017).
Antimicrobial Activities
Novel thiazole derivatives incorporating pyrazole moieties have been synthesized and shown to exhibit significant antimicrobial activities. This underscores the potential application of these compounds in developing new antimicrobial agents to combat various bacterial and fungal infections (Saravanan et al., 2010).
Hydrogen-bonding Patterns
The study of hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides has provided insights into the self-assembly processes of these compounds. Understanding these patterns can be crucial for designing materials with specific molecular architectures for applications in nanotechnology or materials science (López et al., 2010).
Anti-inflammatory Activity
Derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and shown to possess significant anti-inflammatory activity. This highlights the potential application in developing new therapeutic agents for treating inflammation-related disorders (Sunder et al., 2013).
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)-N-(2-pyrazol-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S2/c1-2-32(29,30)17-9-7-16(8-10-17)15-20(28)27(14-13-26-12-4-11-24-26)22-25-21-18(23)5-3-6-19(21)31-22/h3-12H,2,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOIGVJEUDLKQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.